molecular formula C16H18N2O4 B1532755 N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide CAS No. 1020054-73-2

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide

Cat. No. B1532755
CAS RN: 1020054-73-2
M. Wt: 302.32 g/mol
InChI Key: ZKCLBJGPMRRPAZ-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide, also known as NAMPA, is an organic compound used as a research tool in the fields of biochemistry, physiology, and pharmacology. It is an amide derivative of the amino acid phenylalanine and has been studied for its potential use as a drug for various diseases. NAMPA has been used in various studies to assess its ability to interact with receptors and other biological targets, as well as its effects on biochemical and physiological pathways.

Scientific Research Applications

Antimalarial Drug Synthesis

Chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been explored using immobilized lipase, demonstrating the potential of similar compounds in drug synthesis and disease treatment mechanisms (Magadum & Yadav, 2018).

Polymer Synthesis for Pharmacological Activity

The synthesis of polymeric derivatives incorporating acetamide functionalities, such as those derived from 4-methoxyphenylacetic acid, showcases the application of similar compounds in creating materials with potential pharmacological activities, highlighting their role in developing novel therapeutic agents (Román & Gallardo, 1992).

Green Synthesis of Azo Disperse Dyes

The green synthesis approach for N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes, through hydrogenation processes, demonstrates the environmental benefits and efficiency of synthesizing similar compounds for industrial applications (Qun-feng, 2008).

Antioxidant Activity in Phenolic Derivatives

Research on phenolic compounds like acetaminophen and its derivatives, which share structural similarities with the target compound, reveals their significant antioxidant activities. These findings suggest the potential of N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)-acetamide in acting as an antioxidant, contributing to its application in mitigating oxidative stress-related conditions (Dinis, Maderia, & Almeida, 1994).

Photoluminescence in Material Science

The immobilization of similar compounds on single-walled carbon nanotubes, creating materials with enhanced photoluminescence properties, indicates the potential application of this compound in the development of novel luminescent materials for various technological applications (Li et al., 2011).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-20-12-4-6-13(7-5-12)22-10-16(19)18-14-9-11(17)3-8-15(14)21-2/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCLBJGPMRRPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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